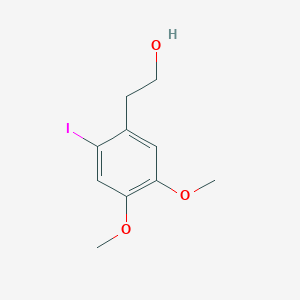
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol is a chemical compound belonging to the phenethylamine class It is structurally characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring, along with an ethan-1-ol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the iodination of 2,5-dimethoxyphenethylamineThe final step involves the deprotection of the amino group to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as bromine or chlorine, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist at these receptors, leading to the activation of downstream signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine: This compound is structurally similar but contains an amino group instead of a hydroxyl group.
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a bromine atom instead of iodine.
2-(2,5-Dimethoxyphenyl)ethan-1-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
The presence of the iodine atom in 2-(2-Iodo-4,5-dimethoxyphenyl)ethan-1-ol imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for research in various scientific fields .
Properties
CAS No. |
64705-37-9 |
|---|---|
Molecular Formula |
C10H13IO3 |
Molecular Weight |
308.11 g/mol |
IUPAC Name |
2-(2-iodo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13IO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
BEZSYWDIMPKURW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCO)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















